molecular formula C6H10O5 B1260527 2-deoxy-D-glucono-1,5-lactone

2-deoxy-D-glucono-1,5-lactone

Cat. No. B1260527
M. Wt: 162.14 g/mol
InChI Key: DBXNZGWNBVNDSO-KODRXGBYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-deoxy-D-glucono-1,5-lactone is a deoxygluconolactone with the hydroxy group at position 2 replaced by hydrogen.

Scientific Research Applications

Enzyme Inhibition Studies

2-deoxy-D-glucono-1,5-lactone has been examined for its inhibitory activity against 2-acetamido-2-deoxy-β-D-glucosidase. The inhibition constant of 2-deoxy-D-glucono-1,5-lactone is lower than its isomeric forms, indicating a significant inhibitory effect (Pokorný et al., 1974).

Chemical Synthesis and Transformations

The compound has been utilized in various chemical synthesis processes. For instance, treatment of D-glucono-1,5-lactone with acetic anhydride in anhydrous pyridine afforded derivatives useful for further chemical studies (Nelson & Gratzl, 1978). Additionally, it has been used in the preparation of perbenzylated 2-azido and 2-N-acetylamino-2-deoxy-D-hexono-1,5-lactones, showcasing its versatility in synthetic organic chemistry (Ayadi, Czernecki, & Xie, 1996).

Metabolic Studies

D-glucono-1,5-lactone was also used to prepare 3-deoxy-D-erythro-2-hexulosonic acid (KDG), an important metabolite in bacterial polysaccharide degradation (Plantier-Royon et al., 1991).

Investigation of Oxidative Reactions

The compound has been subjected to studies involving oxidative decarboxylation, such as the synthesis of D-arabinose, which demonstrates its reactivity and potential for creating valuable sugar derivatives (Sala, Cirelli, & Lederkremer, 1977).

properties

Product Name

2-deoxy-D-glucono-1,5-lactone

Molecular Formula

C6H10O5

Molecular Weight

162.14 g/mol

IUPAC Name

(4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-one

InChI

InChI=1S/C6H10O5/c7-2-4-6(10)3(8)1-5(9)11-4/h3-4,6-8,10H,1-2H2/t3-,4-,6+/m1/s1

InChI Key

DBXNZGWNBVNDSO-KODRXGBYSA-N

Isomeric SMILES

C1[C@H]([C@@H]([C@H](OC1=O)CO)O)O

SMILES

C1C(C(C(OC1=O)CO)O)O

Canonical SMILES

C1C(C(C(OC1=O)CO)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-deoxy-D-glucono-1,5-lactone
Reactant of Route 2
2-deoxy-D-glucono-1,5-lactone
Reactant of Route 3
2-deoxy-D-glucono-1,5-lactone
Reactant of Route 4
2-deoxy-D-glucono-1,5-lactone
Reactant of Route 5
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Reactant of Route 6
2-deoxy-D-glucono-1,5-lactone

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